![molecular formula C15H24 B14789279 (7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Calarene is a naturally occurring sesquiterpene hydrocarbon It is known for its distinctive aroma and is found in various essential oils, including those of certain plants and trees
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Calarene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (+)-Calarene may involve the extraction of essential oils from plants known to contain this compound. The extraction process can include steam distillation or solvent extraction, followed by purification steps such as chromatography to isolate (+)-Calarene in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Calarene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for (+)-Calarene, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-Calarene can yield various oxygenated derivatives, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural insect repellent.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (+)-Calarene involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular processes. For example, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
(+)-Calarene can be compared with other sesquiterpenes such as:
(-)-Caryophyllene: Known for its anti-inflammatory properties.
Humulene: Recognized for its potential anti-cancer effects.
Farnesene: Studied for its role in plant defense and its potential as a biofuel.
What sets (+)-Calarene apart is its unique structure and the specific biological activities it exhibits, making it a compound of interest for further research and application.
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3/t10?,12?,13?,15-/m1/s1 |
InChI-Schlüssel |
MBIPADCEHSKJDQ-BHBYKZDGSA-N |
Isomerische SMILES |
CC1CCC=C2[C@@]1(C3C(C3(C)C)CC2)C |
Kanonische SMILES |
CC1CCC=C2C1(C3C(C3(C)C)CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)

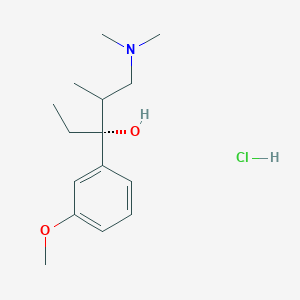
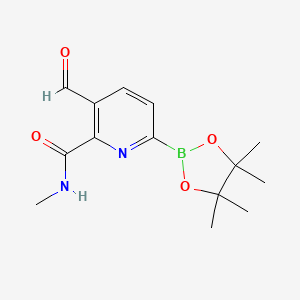
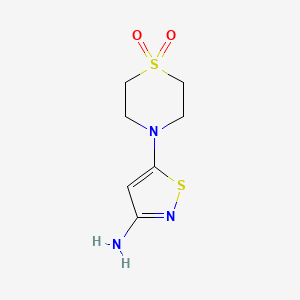
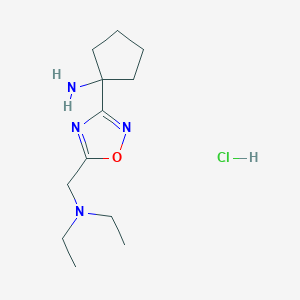
![Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate](/img/structure/B14789242.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
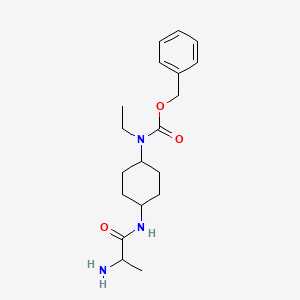
![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)

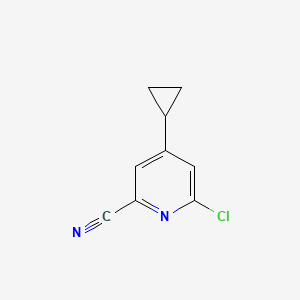
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)
